

An In-depth Technical Guide to the Molecular Structure of Thiophene-2-sulfonylacetonitrile

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Compound of Interest

Compound Name: Thiophene-2-sulfonylacetonitrile

Cat. No.: B050443

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Executive Summary

Thiophene-2-sulfonylacetonitrile is a heterocyclic organic compound featuring a thiophene ring functionalized with a sulfonylacetonitrile group at the 2-position. Its structural motifs are of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular structure, physicochemical properties, a representative synthetic pathway, and its potential role in drug discovery workflows. Notably, this compound has been identified as a potential substituent in the synthesis of inhibitors for the kidney urea transporter UT-B, highlighting its relevance in developing novel therapeutics[1]. All quantitative data are summarized in tables for clarity, and key processes are visualized using logical diagrams.

Molecular Structure and Physicochemical Properties

The core structure consists of a five-membered aromatic thiophene ring, which imparts specific electronic and conformational properties. Attached to the C2 position of this ring is a sulfonyl group (-SO₂) that acts as a strong electron-withdrawing group, which in turn is linked to a methylene bridge (-CH₂) and a nitrile functional group (-C≡N).

Structural Diagram

Figure 1: 2D Structure of **Thiophene-2-sulfonylacetonitrile**

Chemical and Physical Data

The key identifying and physical properties of **thiophene-2-sulfonylacetonitrile** are summarized in the table below.

Property	Value	Reference
CAS Number	175137-62-9	[1][2]
Molecular Formula	C ₆ H ₅ NO ₂ S ₂	[1][2]
Molecular Weight	187.24 g/mol	[1][2]
Appearance	Off-White to Pale Beige Solid	[1]
Melting Point	77 °C	[1]
Solubility	Slightly soluble in DMSO and Methanol	[1]
Storage Temp.	2-8°C	[1]
Synonyms	2-(2-thienylsulfonyl)acetonitrile, Thien-2-ylsulfonylacetonitrile	[1]

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of **thiophene-2-sulfonylacetonitrile** are not extensively published in the available literature, a plausible and efficient synthetic route can be proposed based on established organosulfur chemistry.

Proposed Synthetic Pathway

A logical synthetic approach involves the chlorosulfonation of thiophene to yield thiophene-2-sulfonyl chloride, followed by a nucleophilic substitution reaction with the carbanion of acetonitrile.

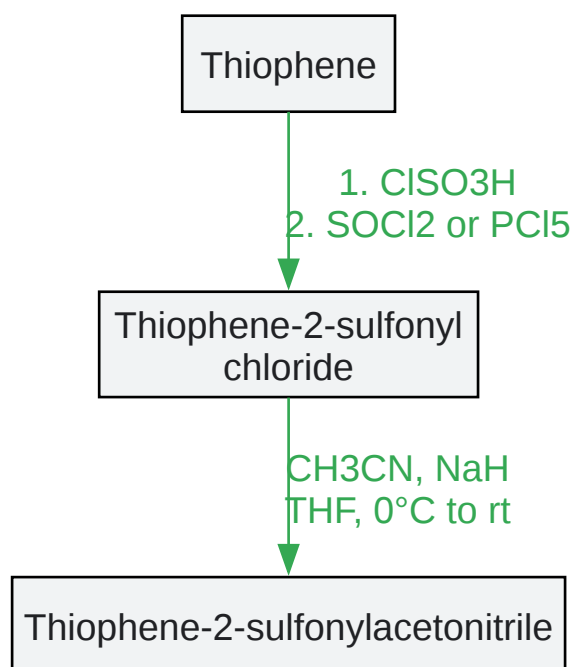


Figure 2: Proposed Synthetic Pathway

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Figure 2: Proposed Synthetic Pathway

Representative Experimental Protocol

Step 1: Synthesis of Thiophene-2-sulfonyl chloride

- To a stirred solution of chlorosulfonic acid (3.0 eq.) cooled to 0°C in a three-necked flask equipped with a dropping funnel and a condenser, add thiophene (1.0 eq.) dropwise, ensuring the temperature does not exceed 5°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Add thionyl chloride (1.5 eq.) to the aqueous mixture and heat at 60°C for 1 hour to convert any sulfonic acid to the sulfonyl chloride.
- Extract the product with dichloromethane (3 x 50 mL).

- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude thiophene-2-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of **Thiophene-2-sulfonylacetonitrile**

- To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add acetonitrile (1.5 eq.) dropwise.
- Stir the resulting mixture at 0°C for 30 minutes.
- Add a solution of thiophene-2-sulfonyl chloride (1.0 eq.) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0°C.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford **thiophene-2-sulfonylacetonitrile** as a solid.

Predicted Spectroscopic and Structural Data

No specific experimental spectral or crystallographic data for **thiophene-2-sulfonylacetonitrile** were found in the public domain. The following table summarizes the predicted data based on its chemical structure.

Analysis Type	Predicted Observations
^1H NMR	δ (ppm): ~7.8-8.0 (m, 1H, thiophene H5), ~7.2-7.4 (m, 2H, thiophene H3, H4), ~4.2 (s, 2H, -CH ₂ -)
^{13}C NMR	δ (ppm): ~135-140 (thiophene C2, C5), ~125-130 (thiophene C3, C4), ~115 (-C \equiv N), ~60 (-CH ₂ -)
IR Spectroscopy	ν (cm ⁻¹): ~2250 (C \equiv N stretch), ~1350 & ~1150 (asymmetric and symmetric SO ₂ stretch), ~3100 (aromatic C-H stretch)
Mass Spec (EI)	m/z: 187 (M ⁺), fragments corresponding to loss of SO ₂ , CN, and the thiophene ring.
Crystallography	No experimental data available in searched literature. Expect planar thiophene ring with tetrahedral geometry at the sulfonyl sulfur.

Application in Drug Discovery

The utility of **thiophene-2-sulfonylacetonitrile** as a building block for synthesizing inhibitors of kidney urea transporter UT-B places it within the early stages of a typical drug discovery pipeline^[1]. Its structure can be systematically modified to explore structure-activity relationships (SAR).

General Drug Discovery Workflow

The diagram below illustrates a generalized workflow where scaffolds like **thiophene-2-sulfonylacetonitrile** are utilized.

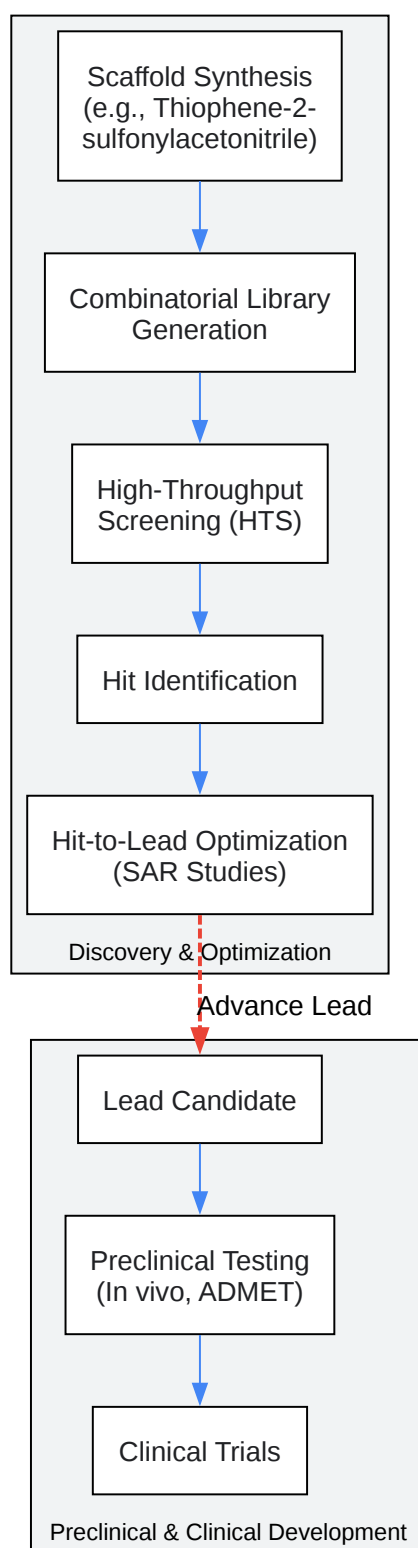


Figure 3: Role in Drug Discovery Workflow

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Figure 3: Role in Drug Discovery Workflow

This workflow begins with the synthesis of core scaffolds. These are then diversified into a library of related compounds. High-throughput screening against a biological target (e.g., UT-B) identifies initial "hits," which are subsequently optimized through iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to a clinical candidate.

Conclusion

Thiophene-2-sulfonylacetonitrile is a valuable heterocyclic compound with a well-defined molecular structure and predictable chemical properties. While detailed experimental data on its synthesis and structure are sparse in publicly accessible literature, its constituent functional groups suggest straightforward synthetic routes and clear signatures for analytical characterization. Its potential as a key building block in the development of specific enzyme or transporter inhibitors underscores its importance for professionals in drug discovery and medicinal chemistry. Further research into its crystallographic structure and biological activity is warranted to fully exploit its potential.

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References

- 1. THIOPHENE-2-SULFONYLACETONITRILE Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. THIOPHENE-2-SULFONYLACETONITRILE | 175137-62-9 [chemicalbook.com]
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